5-(3,5-Dimethylpiperidin-1-yl)-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazole
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Overview
Description
5-(3,5-Dimethylpiperidin-1-yl)-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazole is a complex organic compound that features a piperidine ring, a thiophene ring, and an oxazole ring with a tosyl group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dimethylpiperidin-1-yl)-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazole typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving amides and aldehydes.
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the oxazole ring or the tosyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to deoxygenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Materials Science:
Biology
Pharmacology: Potential use as a lead compound in drug discovery due to its complex structure and possible biological activity.
Medicine
Therapeutics: Investigation into its potential as a therapeutic agent for various diseases.
Industry
Chemical Industry: Use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, such compounds might interact with molecular targets like enzymes, receptors, or nucleic acids, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,5-Dimethylpiperidin-1-yl)-2-(thiophen-2-yl)-4-methyloxazole
- 5-(3,5-Dimethylpiperidin-1-yl)-2-(thiophen-2-yl)-4-chloroxazole
Uniqueness
The presence of the tosyl group in 5-(3,5-Dimethylpiperidin-1-yl)-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazole might confer unique reactivity and biological activity compared to its analogs.
Properties
CAS No. |
7065-36-3 |
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Molecular Formula |
C21H24N2O3S2 |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
5-(3,5-dimethylpiperidin-1-yl)-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazole |
InChI |
InChI=1S/C21H24N2O3S2/c1-14-6-8-17(9-7-14)28(24,25)20-21(23-12-15(2)11-16(3)13-23)26-19(22-20)18-5-4-10-27-18/h4-10,15-16H,11-13H2,1-3H3 |
InChI Key |
OFSZKTZBIOOAMI-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)C2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)C)C |
Canonical SMILES |
CC1CC(CN(C1)C2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)C)C |
Origin of Product |
United States |
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